(But-3-en-1-yl)-indole
Description
(But-3-en-1-yl)-indole, also referred to as 1-(but-3-en-1-yl)-1H-indole (CAS 46169-71-5), is an indole derivative substituted with a terminal alkenyl chain at the nitrogen atom. This compound is synthesized via alkylation of indole using 4-bromobut-1-ene under general procedure C, yielding a colorless liquid with a moderate 17% isolated yield . Key structural features include a butenyl chain at the N1 position, confirmed by ¹³C NMR data (δ 46.5 for CH₂, δ 109.5 for C-3, and δ 136.1 for aromatic carbons) . Its terminal alkene moiety renders it reactive in further functionalization, such as cycloadditions or polymerizations.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-but-3-enyl-1H-indole |
InChI |
InChI=1S/C12H13N/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h2,4-6,8-9,13H,1,3,7H2 |
InChI Key |
BGIOFHLYYGQZRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-en-1-yl)-indole typically involves the reaction of indole with 3-butenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where indole reacts with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (But-3-en-1-yl)-indole can undergo various chemical reactions, including:
Oxidation: The butenyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenyl side chain can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, leading to the formation of substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of this compound-3-carboxaldehyde or this compound-3-carboxylic acid.
Reduction: Formation of 2-(3-Butyl)-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
(But-3-en-1-yl)-indole serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution, which are essential in developing new compounds with desired properties.
2. Mechanistic Insights
The compound interacts with specific molecular targets and pathways, modulating enzyme activity and potentially leading to therapeutic effects. For instance, it may inhibit enzymes involved in disease pathways, showcasing its utility in medicinal chemistry.
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various derivatives have been synthesized and tested against different bacterial strains, demonstrating promising results . For example, certain indole derivatives have shown effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations comparable to established antibiotics .
2. Anticancer Potential
Studies have highlighted the anticancer properties of this compound and its derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways related to cancer progression .
3. Neuroprotective Effects
Recent findings suggest that indole-based compounds may play a role in neuroprotection. Research has focused on their potential as anti-neurodegenerative agents, with some derivatives showing inhibitory activity against enzymes associated with neurodegenerative diseases like Alzheimer's .
Medicinal Applications
1. Therapeutic Investigations
The therapeutic applications of this compound are being explored in treating various diseases. Its potential as an anti-inflammatory agent has been noted, along with studies investigating its role in modulating immune responses .
2. Drug Development
The compound's unique structural features make it a candidate for drug development. Its ability to interact with biological targets can lead to the development of novel therapeutics aimed at treating complex diseases such as cancer and neurodegenerative disorders .
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Quazi et al. synthesized various indole-pyrazole derivatives based on this compound and tested their antimicrobial activity against multiple bacterial strains. Results indicated that certain derivatives exhibited superior potency compared to traditional antibiotics .
Case Study 2: Cancer Research
Research by Lamie et al. focused on synthesizing indole-based compounds for their potential as anti-Alzheimer's agents. The study revealed that modifications of this compound derivatives led to significant inhibition of beta amyloid aggregation, highlighting their importance in cancer research .
Mechanism of Action
The mechanism of action of (But-3-en-1-yl)-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The butenyl side chain may also play a role in enhancing the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Substituent Position and Chain Length
1-Methyl-3-(1',3'-dimethylbut-3'-enyl)indole (1i)
Synthesized via palladium-catalyzed endo-mode oxidation, this derivative features a methyl group at C1 and a branched alkenyl chain at C3. Its higher yield (76%) compared to (but-3-en-1-yl)-indole (17%) highlights the efficiency of palladium catalysis in forming branched alkenyl-indole adducts .
2-(But-2-en-1-yl)-1-methyl-3-(phenylthio)-1H-indole (3ad)
This compound differs in alkene position (but-2-en-1-yl vs. but-3-en-1-yl) and includes a phenylthio group. The E:Z isomer ratio (1.7:1.0) suggests configurational instability due to steric and electronic effects from the phenylthio substituent . The yield (63%) is higher than this compound, indicating that substituent position and auxiliary groups influence reaction efficiency.
N-Substituted Indolopyrazolo-carbazoles
Alkenyl chains (but-3-en-1-yl or pent-4-en-1-yl) introduced at the indole nitrogen demonstrate enhanced kinase inhibition and anti-leukemic activity. The terminal alkene in this compound likely facilitates covalent binding to biological targets, whereas longer chains (e.g., pent-4-en-1-yl) may alter pharmacokinetic properties .
Structural and Spectral Comparisons
Q & A
Q. How can the scalability of this compound synthesis be improved for preclinical studies?
- Methodology : Transition from batch to flow chemistry to enhance reproducibility. Optimize solvent recovery (e.g., ethanol via distillation) and reduce catalyst loading (0.5 mol% Pd). Validate purity and yield at 50-g scale .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
